molecular formula C13H19NO B025459 1-Benzylazepan-4-ol CAS No. 109162-29-0

1-Benzylazepan-4-ol

Cat. No. B025459
M. Wt: 205.3 g/mol
InChI Key: DIIHLEFTHZLGSR-UHFFFAOYSA-N
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Description

1-Benzylazepan-4-ol is a benzodiazepine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

1-Benzylazepan-4-ol and its derivatives can be synthesized through various methods:

  • A one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides leads to novel 1,4-benzodiazepine derivatives (Wang et al., 2008).
  • PhI(OAc)2-mediated oxidative C–N bond formation from 2-(arylamino)benzamides is another method for constructing the 1,4-benzodiazepine skeleton (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of 1-Benzylazepan-4-ol derivatives can be characterized using various techniques like X-ray diffraction, NMR, and IR spectroscopy. These techniques help in understanding the geometry, bonding, and stereochemical aspects of the molecules.

Chemical Reactions and Properties

  • 1-Benzylazepan-4-ol compounds participate in various chemical reactions, forming diverse derivatives with potential biological activities.
  • These compounds exhibit reactions typical of benzodiazepines, such as N-acylation and ring transformations.

Physical Properties Analysis

The physical properties of 1-Benzylazepan-4-ol derivatives, such as melting points, solubility, and crystalline structure, can be determined through standard physical characterization methods.

Chemical Properties Analysis

  • 1-Benzylazepan-4-ol derivatives display a range of chemical properties based on their functional groups and molecular structure.
  • They show properties like photoluminescence and distinct NLO (Non-Linear Optical) properties under certain conditions (Wang et al., 2006).

Scientific Research Applications

Pharmacological and Synthetic Profile

1-Benzylazepan-4-ol, as part of the broader family of benzothiazepines and benzodiazepines, has been explored for various pharmacological and synthetic applications. The scientific research primarily focuses on the synthesis, chemical transformations, and the exploration of biological activities provided by derivatives of benzothiazepines and benzodiazepines, which share structural similarities with 1-Benzylazepan-4-ol.

  • Synthetic Methods and Chemical Transformations : Innovative synthetic methods for benzothiazepines, including 1-Benzylazepan-4-ol derivatives, have been developed due to their potential in drug discovery. These methods aim to enhance the efficacy and safety of compounds possessing the benzothiazepine moiety (Dighe et al., 2015; Khasimbi et al., 2021).

  • Biological Activities : The benzothiazepine derivatives, including those related to 1-Benzylazepan-4-ol, exhibit diverse biological activities such as acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. These activities highlight their potential utility in medicinal chemistry for developing new therapeutic agents (Dighe et al., 2015; Khasimbi et al., 2021).

  • /5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt); Rai et al., 2017).
  • Role in Environmental and Water Treatment : Beyond pharmacological applications, research on benzodiazepines, a class closely related to 1-Benzylazepan-4-ol, extends to environmental science, particularly in understanding their occurrence, fate, and transformation during water treatment. These insights are critical for mitigating the environmental impact of pharmaceutical compounds, emphasizing the broad utility of research on such chemical structures (Kosjek et al., 2012).

Safety And Hazards

1-Benzylazepan-4-ol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

1-benzylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIHLEFTHZLGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403208
Record name 1-Benzyl-4-hydroxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazepan-4-ol

CAS RN

109162-29-0
Record name 1-Benzyl-4-hydroxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-4-azepanone (610 mg, 3.00 mmol) in diethyl ether (8 ml) was added to a suspension of lithium aluminum hydride (57 mg, 1.50 mmol) in diethyl ether (5 ml) at 0° C. and stirred for 1 hour. Water (0.057 ml), a 2N-aqueous sodium hydroxide solution (0.114 ml) and then water (0.171 ml) were added to the reaction mixture, and the resulting mixture was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate 1/1, chloroform/methanol=30/1) to obtain 1-benzyl-4-azepanol (516 mg, 84%).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.057 mL
Type
reactant
Reaction Step Two
Quantity
0.114 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.171 mL
Type
reactant
Reaction Step Two

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